4-(2-chloroethylamino)benzoic acid
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Overview
Description
4-(2-chloroethylamino)benzoic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid, where the amino group is substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2-chloroethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-chloroethylamino)benzoic acid involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-aminobenzoic acid: An intermediate in the synthesis of folic acid and other pharmaceuticals.
2-chloroethylamine: A precursor in the synthesis of various alkylating agents.
Uniqueness
4-(2-chloroethylamino)benzoic acid is unique due to its combination of a benzoic acid moiety with a chloroethylamine group. This structure imparts specific chemical reactivity and biological activity, making it distinct from other benzoic acid derivatives .
Properties
CAS No. |
2045-23-0 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-(2-chloroethylamino)benzoic acid |
InChI |
InChI=1S/C9H10ClNO2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13) |
InChI Key |
UWDKMSKDFPXPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCCl |
Origin of Product |
United States |
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